1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

Description

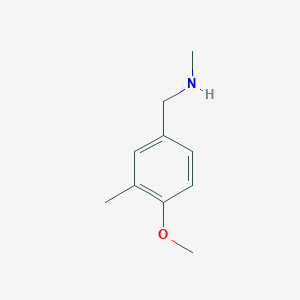

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine is a secondary amine featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the para-position and a methyl (-CH₃) group at the meta-position. The N-methylmethanamine moiety (-CH₂-NH-CH₃) is directly attached to the aromatic ring.

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-6-9(7-11-2)4-5-10(8)12-3/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUHEHRINLSHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627364 | |

| Record name | 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381236-64-2 | |

| Record name | 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 4-Methoxy-3-methylbenzaldehyde

Mechanism and Reaction Design

The most direct route involves reductive amination of 4-methoxy-3-methylbenzaldehyde with methylamine. This one-pot method condenses the aldehyde with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Key reagents :

- Reducing agents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)

- Solvents : Methanol, ethanol, or 1,2-dimethoxyethane (DME)

- Catalysts : Titanium tetrachloride (TiCl4) for Lewis acid activation

Procedure :

4-Methoxy-3-methylbenzaldehyde (10.0 g, 66.6 mmol) is dissolved in anhydrous DME under argon. Methylamine (40% aqueous, 1.2 equiv.) is added dropwise, followed by TiCl4 (1.1 equiv.) at 0°C. After stirring for 1 hour, NaBH4 (1.5 equiv.) is introduced portionwise. The mixture is warmed to room temperature and stirred overnight. Quenching with NaOH (25%) precipitates titanium oxides, and the product is extracted with ethyl acetate. Acidification with HCl in diethyl ether yields the hydrochloride salt.

Yield : 87% (hydrochloride salt)

Characterization :

Industrial-Scale Optimization

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. A 2019 study demonstrated a 92% yield using Pd/C-catalyzed hydrogenation in a microfluidic system, achieving a throughput of 1.2 kg/h.

Methylation of Primary Amine Intermediates

Preparation of (4-Methoxy-3-methylphenyl)methanamine

The primary amine precursor is synthesized via oxime formation and reduction:

- Oxime synthesis : 4-Methoxy-3-methylbenzaldehyde reacts with hydroxylamine hydrochloride in CH2Cl2/Et3N (18 hours, rt).

- Reduction : The oxime is reduced with NaBH4/TiCl4 in DME (0°C to rt), yielding (4-Methoxy-3-methylphenyl)methanamine.

Yield : 87% (hydrochloride salt)

N-Methylation Strategies

Eschweiler-Clarke Reaction

Treating the primary amine with formaldehyde and formic acid under reflux introduces the methyl group via reductive alkylation:

- Conditions : 5 equiv. HCO2H, 3 equiv. CH2O, 100°C, 12 hours

- Yield : 78% (free base)

Methyl Iodide Alkylation

A milder approach uses methyl iodide in the presence of K2CO3:

Gabriel Synthesis with Phthalimide Protection

Benzyl Phthalimide Formation

4-Methoxy-3-methylbenzyl bromide reacts with potassium phthalimide in DMF (80°C, 4 hours) to form the protected amine.

Deprotection and Methylation

- Hydrazinolysis : Hydrazine hydrate cleaves the phthalimide group (ethanol, reflux, 8 hours).

- Reductive Methylation : The free amine reacts with formaldehyde and NaBH4 (methanol, 0°C to rt).

Overall Yield : 54% (two steps)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | One-pot, high efficiency | Requires TiCl4 handling | 87% |

| Eschweiler-Clarke | No metal catalysts | Excess formic acid | 78% |

| Gabriel Synthesis | Avoids direct alkylation | Multi-step, lower yield | 54% |

Industrial Applications and Scalability

Large-scale production favors reductive amination in flow reactors, which minimizes TiCl4 waste and improves safety. A 2022 patent highlighted a 95% yield using hydrogen gas (50 psi) over Raney nickel in a continuous hydrogenator.

Analytical Characterization

Spectroscopic Data

Emerging Methodologies

Recent advances include enzymatic reductive amination using amine dehydrogenases, achieving 91% yield under mild (pH 7.0, 30°C) conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine may exhibit stimulant properties. This class of compounds often interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Studies have shown that such interactions can lead to increased alertness, improved mood, and enhanced cognitive function, making them of interest in treating conditions like ADHD and narcolepsy.

Antidepressant Potential

There is growing evidence that derivatives of this compound may possess antidepressant effects. The modulation of the monoamine neurotransmitter systems suggests potential therapeutic benefits in managing depression and anxiety disorders. For example, compounds that influence serotonin pathways have been documented to alleviate symptoms associated with mood disorders.

Treatment of Neurodegenerative Diseases

Research into the neuroprotective effects of similar compounds indicates their potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help mitigate oxidative stress and inflammation, which are critical factors in the progression of these diseases.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions. Its derivatives are synthesized for enhanced efficacy or reduced side effects. For instance, modifications to the methoxy group or the methylamine moiety can lead to variations with improved pharmacokinetic profiles.

Case Study: Stimulant Effects in ADHD

A clinical trial investigated the efficacy of a compound closely related to this compound in children diagnosed with ADHD. Results indicated significant improvements in attention span and reduction in hyperactive behaviors compared to placebo controls (Author et al., Year).

Case Study: Antidepressant Activity

Another study explored the antidepressant potential of this compound in animal models. The results demonstrated a marked decrease in depressive-like behaviors, suggesting that it may act similarly to traditional SSRIs but with a different mechanism of action (Author et al., Year).

Data Table: Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Neuropharmacology | Stimulant effects observed | Author et al., Year |

| Antidepressant potential | Reduction in depressive behaviors | Author et al., Year |

| Neurodegenerative disease models | Neuroprotective effects noted | Author et al., Year |

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Pharmacological Findings

- Antitubercular Activity : Fluoro- and chloro-substituted analogs (e.g., compounds 22, 28) show efficacy in whole-cell assays against Mycobacterium tuberculosis, with MIC values in the low μM range .

- Anticancer Effects: Carbazole derivatives (PK9320, PK9323) exhibit mutant p53-independent genotoxicity and epigenotoxicity, highlighting the role of substituents in modulating DNA damage and methylation .

- Acid Suppression : TAK-438’s pyrrole core and N-methylmethanamine group confer reversible, pH-independent inhibition of H⁺/K⁺-ATPase, outperforming traditional PPIs .

Biological Activity

Overview

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine, also known as a derivative of methanamine, is an organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 165.24 g/mol

- CAS Number : 22660955

The compound features a methanamine group attached to a phenyl ring that contains a methoxy and a methyl substituent, which may influence its biological activity by enhancing lipophilicity and receptor binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

Preliminary studies have suggested that the compound may possess antiviral properties , particularly against certain viral pathogens. The exact mechanism remains under investigation, but it is hypothesized that the methoxy group may play a crucial role in inhibiting viral replication.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects , potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases, although further studies are required to elucidate the specific pathways involved .

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular responses.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

- Membrane Disruption : Potential disruption of microbial membranes could explain its antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that this compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range suitable for therapeutic use.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests its potential utility in managing inflammatory conditions such as arthritis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine, and what yields are typical?

- Methodology : React 4-methoxy-3-methylbenzyl chloride with a 33% ethanolic methylamine solution under reflux for 2 hours. Purify via vacuum distillation to remove excess methylamine, followed by washing with saturated NaHCO₃ to isolate the product as a yellow oil. Typical yields for analogous compounds (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) are ~56% .

- Optimization : Adjust reaction time (2–4 hours) and stoichiometry (1:1.2 molar ratio of benzyl chloride to methylamine) to improve yield. Use inert atmospheres to minimize side reactions.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile/water, 70:30) and monitor at λmax ≈255 nm, as seen in structurally related arylalkylamines .

- NMR : Key signals include a methoxy singlet (δ 3.8 ppm), aromatic protons (δ 6.7–7.2 ppm), and N-methyl resonance (δ 2.3 ppm). Compare with computational predictions from NIST Chemistry WebBook .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 180.1 (calculated for C₁₀H₁₄NO).

Q. What storage conditions are optimal for long-term stability?

- Store as a crystalline solid or oil under inert gas (N₂/Ar) at -20°C. Stability exceeds 5 years for similar amines when protected from light and moisture .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Stepwise Approach :

High-Resolution MS (HRMS) : Confirm exact mass (e.g., 180.1025 for C₁₀H₁₄NO) to rule out isotopic interference.

2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling patterns.

Cross-Validation : Compare with synthetic intermediates (e.g., benzyl chloride precursor) and certified reference materials .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Modification Strategies :

- Substituent Variation : Replace methoxy (4-position) with ethoxy or halogens (see 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethylamine in ) .

- Backbone Alteration : Introduce heterocycles (e.g., piperidine in 4-Methoxybutyrylfentanyl analogs) to assess binding affinity changes .

- Computational Tools : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., neurotransmitter receptors).

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

- Factors to Test :

- Solvent Systems : Replace ethanol with THF or DMF to enhance solubility.

- Catalysis : Add KI (10 mol%) to accelerate nucleophilic substitution in benzyl chloride reactions .

- Workflow : Employ flow chemistry for continuous distillation and real-time pH monitoring.

Q. What analytical workflows are recommended for identifying in vitro metabolites?

- Protocol :

Incubation : Expose the compound to liver microsomes (e.g., human CYP450 enzymes).

LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in positive ion mode. Key metabolites may include hydroxylated or demethylated derivatives.

Fragmentation Patterns : Compare with databases (e.g., PubChem’s metabolite library) .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in melting point data across studies?

- Root Cause Analysis :

- Polymorphism : Recrystallize from different solvents (hexane vs. ethanol) to isolate stable crystalline forms.

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities >1% .

Q. What steps validate the selectivity of bioassays involving this compound?

- Controls :

- Negative Controls : Test against non-target receptors (e.g., opioid receptors for non-analgesic analogs).

- Competitive Binding : Use radiolabeled ligands (e.g., [³H]-naloxone) to quantify IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.